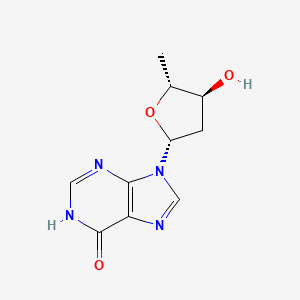![molecular formula C10H9ClF3N5O2 B1436832 N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide CAS No. 1781254-33-8](/img/structure/B1436832.png)
N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide
Übersicht
Beschreibung
N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide is a useful research compound. Its molecular formula is C10H9ClF3N5O2 and its molecular weight is 323.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodegradation Studies
N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide, commonly known as imidacloprid, has been a subject of research in environmental studies, particularly in the photodegradation of pesticides in aquatic environments. Liu et al. (2015) explored the photodegradation of imidacloprid using a visible-light-driven photocatalyst, graphitic carbon nitride (g-C3N4). They found that this method resulted in nearly 90% substrate transformation under visible-light illumination, offering a new perspective on environmental cleanup of pesticide pollution (Liu et al., 2015).
Luminescent Complexes Research
Research into the creation of luminescent complexes is another area where this compound is involved. Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, including derivatives of imidazolidin-2-ylidene. These complexes exhibited unique blue-green luminescence, expanding the potential applications in photophysical studies (Li et al., 2012).
Receptor Binding Studies
In pharmacological research, the binding affinities of derivatives of N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide to various receptors have been studied. Kornicka et al. (2009) prepared and examined a series of N-(imidazolidin-2-ylidene)hydrazones for their binding affinities to alpha adrenergic and imidazoline receptors, finding significant affinities for these receptors (Kornicka et al., 2009).
Ionic Liquids Synthesis
Zhang et al. (2003) focused on the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, including N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide. This method provided a simple route to create a variety of room temperature ionic liquids, indicating the compound's potential in material science (Zhang et al., 2003).
Environmental Studies
In environmental research, Liu et al. (1993) examined the inhibitory effects of nitromethylene- and nitroimino-imidazolidines on the acetylcholine receptor of house fly head membranes. This study provided insights into the environmental impact of pesticides and their interaction with insect nervous systems (Liu et al., 1993).
Eigenschaften
IUPAC Name |
N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N5O2/c11-7-3-6(10(12,13)14)4-16-8(7)5-18-2-1-15-9(18)17-19(20)21/h3-4H,1-2,5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZPDYLVJCVAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



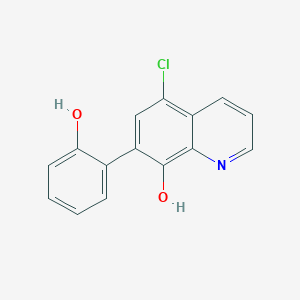
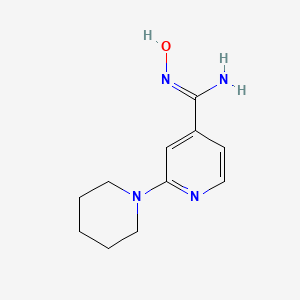
![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
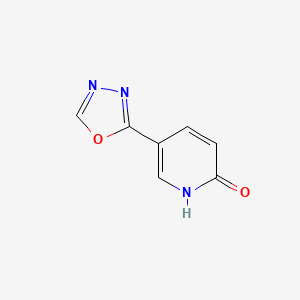
![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)
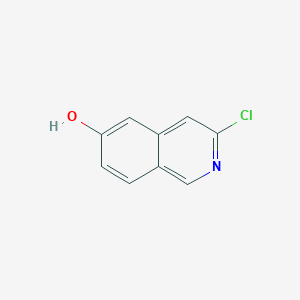
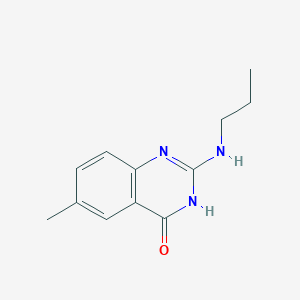
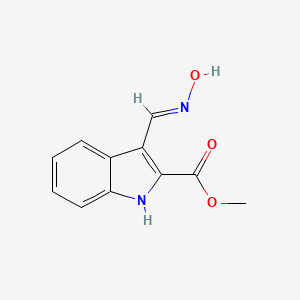
![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)

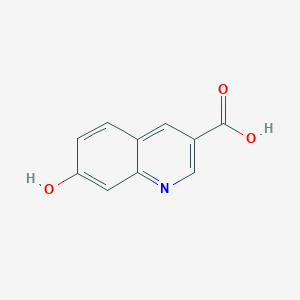
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)
